molecular formula C21H27N5O7 B2632212 Lometrexol hydrate CAS No. 1435784-14-7

Lometrexol hydrate

Cat. No.: B2632212
CAS No.: 1435784-14-7
M. Wt: 461.475
InChI Key: AEFQSKJUVDZANQ-YLCXCWDSSA-N
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Description

Lometrexol hydrate is a compound known for its antipurine antifolate properties. It inhibits the activity of glycinamide ribonucleotide formyltransferase, an enzyme crucial for de novo purine synthesis. This inhibition leads to abnormal cell proliferation, apoptosis, and cell cycle arrest, making this compound a compound of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lometrexol hydrate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by hydration. The synthetic route typically involves the reaction of specific precursors under controlled conditions to form the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Lometrexol hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Lometrexol hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of antifolate drugs and their interactions with enzymes involved in purine synthesis.

    Biology: It is used to investigate the effects of purine synthesis inhibition on cell proliferation, apoptosis, and cell cycle regulation.

    Medicine: this compound is studied for its potential use in cancer therapy due to its ability to inhibit cell growth and induce apoptosis in cancer cells.

    Industry: It is used in the development of new antifolate drugs and as a reference compound in quality control processes

Mechanism of Action

Lometrexol hydrate exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo synthesis of purines. This inhibition leads to a rapid and prolonged depletion of intracellular purine ribonucleotides, resulting in abnormal cell proliferation, apoptosis, and cell cycle arrest. The compound also induces the expression of p53, a protein involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lometrexol hydrate is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase, which distinguishes it from other antifolate drugs that target different enzymes. This specificity makes it a valuable compound for studying the role of purine synthesis in cell proliferation and cancer therapy .

Properties

IUPAC Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O6.H2O/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);1H2/t12-,15+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFQSKJUVDZANQ-YLCXCWDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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